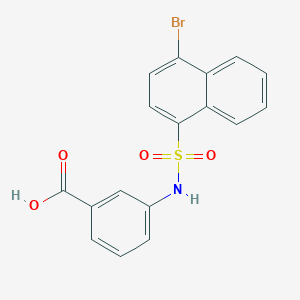
3-(4-Bromonaphthalene-1-sulfonamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromonaphthalene-1-sulfonamido)benzoic acid, also known as BNSB, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mecanismo De Acción
3-(4-Bromonaphthalene-1-sulfonamido)benzoic acid's mechanism of action involves its ability to bind to specific target molecules, such as proteins and metal ions, through electrostatic and hydrophobic interactions. This binding can induce changes in the conformation and activity of the target molecule, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and the induction of apoptosis. This compound's ability to selectively target cancer cells while sparing healthy cells makes it a promising candidate for cancer therapy. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which may have potential applications in treating other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-Bromonaphthalene-1-sulfonamido)benzoic acid in lab experiments is its high selectivity and specificity for certain target molecules. This can lead to more accurate and reliable results compared to other probes and ligands. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or other methods to improve its solubility.
Direcciones Futuras
Future research on 3-(4-Bromonaphthalene-1-sulfonamido)benzoic acid could focus on developing more efficient synthesis methods to improve yield and purity, as well as exploring its potential applications in other fields, such as materials science and environmental monitoring. Additionally, further studies could investigate the mechanisms underlying this compound's effects on cancer cells and other diseases, as well as identifying potential side effects and toxicity. Overall, this compound's unique properties make it a valuable tool for scientific research and a promising candidate for further development in various fields.
Métodos De Síntesis
3-(4-Bromonaphthalene-1-sulfonamido)benzoic acid can be synthesized using a multi-step process that involves the reaction of 4-bromo-1-naphthalenesulfonic acid with sodium nitrite and hydrochloric acid. The resulting product is then treated with sodium hydroxide and 3-aminobenzoic acid to yield this compound. This synthesis method has been extensively studied and optimized to improve the yield and purity of this compound.
Aplicaciones Científicas De Investigación
3-(4-Bromonaphthalene-1-sulfonamido)benzoic acid has been found to have various scientific research applications, including as a fluorescent probe for detecting protein conformational changes, as a ligand for metal ions, and as a potential drug candidate for treating cancer and other diseases. This compound's ability to selectively bind to certain proteins and metal ions makes it a valuable tool for studying their functions and interactions.
Propiedades
Fórmula molecular |
C17H12BrNO4S |
|---|---|
Peso molecular |
406.3 g/mol |
Nombre IUPAC |
3-[(4-bromonaphthalen-1-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C17H12BrNO4S/c18-15-8-9-16(14-7-2-1-6-13(14)15)24(22,23)19-12-5-3-4-11(10-12)17(20)21/h1-10,19H,(H,20,21) |
Clave InChI |
IOXYYSWDFMJDKY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273231.png)






![1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273263.png)




![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273287.png)
